molecular formula C6H10O3 B14024058 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one

Cat. No.: B14024058
M. Wt: 130.14 g/mol
InChI Key: IDUBJRVFMFUJKR-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is a chemical compound with the molecular formula C6H10O3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxymethyl group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Formaldehyde or other alkylating agents can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The oxetane ring can undergo ring-opening reactions, which may be crucial in its mechanism of action. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

    1-(Oxetan-3-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.

    1-(Oxetan-3-yl)piperazine hemioxalate: Contains a piperazine ring instead of the ethanone group.

    1-(Oxetan-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of the ethanone group.

Uniqueness: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is unique due to the presence of both the oxetane ring and the hydroxymethyl group

Biological Activity

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one, a compound characterized by its unique oxetane structure and hydroxymethyl group, has garnered attention in medicinal chemistry and material science. Its molecular formula is C7H12O3, with a molecular weight of 144.17 g/mol. The oxetane ring and the ethanone moiety contribute to its potential biological activity, making it a candidate for various applications, including drug development.

The biological activity of this compound is not yet fully elucidated, but its structural components suggest several possible mechanisms:

  • Oxetane Ring Reactivity : The four-membered cyclic ether can undergo ring-opening reactions, which may interact with biological macromolecules such as proteins and nucleic acids, potentially influencing cellular pathways.
  • Hydroxymethyl Group : This functional group can form hydrogen bonds with biological targets, enhancing the compound's interaction with enzymes or receptors.

Potential Applications

The compound's potential applications span various fields:

  • Pharmaceutical Development : Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.
  • Material Science : The reactivity of its functional groups could be harnessed in the synthesis of new materials.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
3-Aminomethyl-3-(hydroxymethyl)oxetaneC5H11NO2Contains an amine group instead of a ketone
1-(Oxetan-3-yl)ethan-1-oneC7H12O2Lacks the hydroxymethyl group but has similar reactivity
3-HydroxyacetophenoneC8H8O3Related through the acetophenone structure but lacks the oxetane ring

These comparisons illustrate the distinct combination of functional groups in this compound that may impart unique biological properties.

Interaction Studies

Research on the interactions of this compound with biological macromolecules is limited but essential for understanding its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures can exhibit varying degrees of biological activity based on their functional groups and steric configurations.

Synthetic Routes

Several synthetic methods have been proposed for producing this compound, highlighting its accessibility for further research:

  • Direct Synthesis from Precursors : Utilizing readily available starting materials to construct the oxetane ring.
  • Functionalization Techniques : Modifying existing compounds to introduce the hydroxymethyl group while maintaining the integrity of the oxetane structure.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-[3-(hydroxymethyl)oxetan-3-yl]ethanone

InChI

InChI=1S/C6H10O3/c1-5(8)6(2-7)3-9-4-6/h7H,2-4H2,1H3

InChI Key

IDUBJRVFMFUJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC1)CO

Origin of Product

United States

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